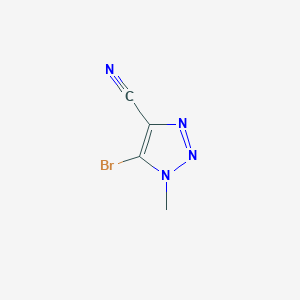
Bethanidine iodide
Overview
Description
Bethanidine iodide is a guanidinium derivative known for its antihypertensive properties. It functions primarily by blocking adrenergic transmission, making it effective in reducing high blood pressure. This compound is particularly noted for its ability to act as an alpha-2 adrenergic agonist, which helps in decreasing blood pressure by suppressing renin secretion and interfering with the sympathetic nervous system .
Mechanism of Action
Bethanidine iodide, also known as EINECS 220-682-5 or 2-Benzyl-1,3-dimethylguanidine monohydriodide, is a guanidinium antihypertensive agent . This article provides an overview of its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy.
Target of Action
This compound primarily targets the alpha-2a adrenergic receptors . It also acts as an inhibitor of the ATP-sensitive inward rectifier potassium channel 1 and as an antagonist of the beta adrenergic receptor .
Mode of Action
This compound is a peripherally acting antiadrenergic agent . It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .
Pharmacokinetics
This compound is rapidly absorbed in the gastrointestinal tract following oral administration . The half-life of the drug is approximately 9 hours (range 7 to 11 hours) .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . This is achieved by suppressing renin secretion and interfering with the function of the sympathetic nervous system . Although this compound may produce adverse effects, they are generally beneficial in severe hypertension and produce fewer side effects than guanethidine .
Biochemical Analysis
Biochemical Properties
Bethanidine iodide interacts with several biomolecules, including ATP-sensitive inward rectifier potassium channel 1, Alpha-2 adrenergic receptors, and Beta adrenergic receptor . It acts as an inhibitor for the ATP-sensitive inward rectifier potassium channel 1 and as an agonist for Alpha-2 adrenergic receptors . It also acts as an antagonist for Beta adrenergic receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It primarily acts as an alpha2a adrenergic agonist, which effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .
Temporal Effects in Laboratory Settings
It is known that the compound is absorbed rapidly in the gastrointestinal tract following oral administration . The half-life of this compound is approximately 9 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Iodide absorption in the gastrointestinal tract is mediated by the sodium-iodide symporter (NIS), which also mediates the uptake of iodide into the thyroid follicular cell . Iodide is rapidly cleared from the circulation by the thyroid gland and kidneys .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Bethanidine iodide can be synthesized through a multi-step process involving the reaction of guanidine with benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where guanidine and benzyl chloride are mixed in the presence of a solvent and catalyst. The reaction mixture is then heated to a specific temperature to ensure complete reaction. The product is purified through crystallization and filtration processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bethanidine iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized guanidinium derivatives, while substitution reactions can produce a range of substituted bethanidine compounds.
Scientific Research Applications
Bethanidine iodide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study guanidinium chemistry and its interactions with various reagents.
Biology: Researchers use this compound to investigate its effects on adrenergic receptors and its potential as a therapeutic agent.
Medicine: Its primary application is in the treatment of hypertension, where it helps manage high blood pressure.
Industry: this compound is used in the development of antihypertensive drugs and other pharmaceutical formulations.
Comparison with Similar Compounds
Guanethidine: Another guanidinium derivative used for hypertension but with a different mechanism of action.
Methyldopa: An antihypertensive agent that works by different pathways compared to bethanidine iodide.
Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used for similar therapeutic purposes.
Uniqueness: this compound is unique in its specific action as an alpha-2 adrenergic agonist, which distinguishes it from other antihypertensive agents that may act through different mechanisms or target different receptors.
This compound continues to be a valuable compound in both research and clinical settings due to its specific pharmacological properties and effectiveness in managing hypertension.
Properties
IUPAC Name |
1-benzyl-2,3-dimethylguanidine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.HI/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H2,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRUMPJVDPHEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182803 | |
| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2863-34-5 | |
| Record name | Guanidine, N,N′′-dimethyl-N′-(phenylmethyl)-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-dimethylguanidine monohydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)



![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)




![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)


